![molecular formula C22H20N2 B8653984 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile](/img/structure/B8653984.png)
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile
Overview
Description
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is an organic compound with the molecular formula C22H20N2 It is characterized by the presence of a phenylacetonitrile group substituted with a dibenzylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile typically involves the reaction of 4-bromoacetophenone with dibenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and enhanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylamino)phenylacetonitrile
- 4-(N,N-diethylamino)phenylacetonitrile
- 4-(N,N-diphenylamino)phenylacetonitrile
Comparison
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C22H20N2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(dibenzylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C22H20N2/c23-16-15-19-11-13-22(14-12-19)24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15,17-18H2 |
InChI Key |
DBRYVJIHIVSGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(5-methyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8653903.png)
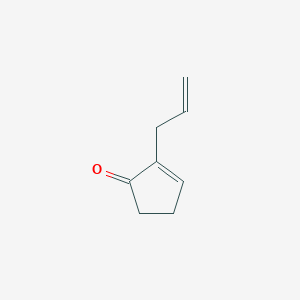
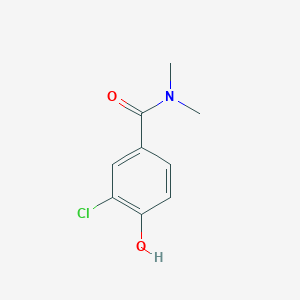
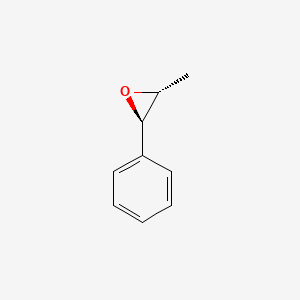


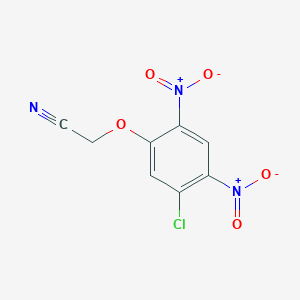

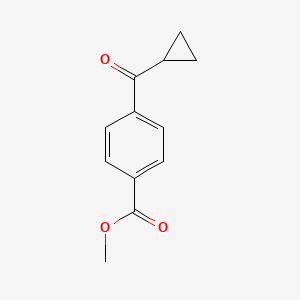

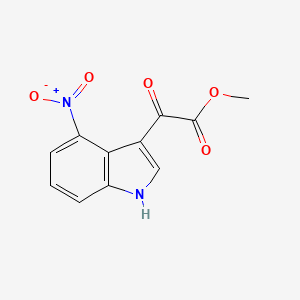
![Tert-butyl 4-[[2-chloro-4-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8653967.png)
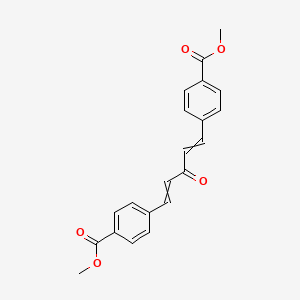
![[1,1'-Biphenyl]-4-ylphosphonic dichloride](/img/structure/B8654002.png)
